molecular formula C20H20ClN5O3S2 B1681791 Suriclone CAS No. 53813-83-5

Suriclone

Número de catálogo: B1681791
Número CAS: 53813-83-5
Peso molecular: 478.0 g/mol
Clave InChI: RMXOUBDDDQUBKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de suriclona implica múltiples pasos, comenzando con la preparación de la estructura principal de ciclopirrolona. La ruta sintética generalmente incluye los siguientes pasos:

Los métodos de producción industrial para suriclona implican optimizar estas rutas sintéticas para lograr altos rendimientos y pureza. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, se controlan cuidadosamente para garantizar la producción eficiente de suriclona .

Análisis De Reacciones Químicas

Suriclona experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Suriclone is a non-benzodiazepine anxiolytic drug belonging to the cyclopyrrolone family . It has been clinically assessed for its efficacy and safety in treating generalized anxiety disorder in out-patients .

Anxiolytic Properties and GABAergic Activity:

  • This compound has demonstrated clinical anxiolytic activity . A study involving out-patients with generalized anxiety disorder found this compound to be an effective anxiolytic drug at a dose range between 1.2 mg and 3.6 mg per day, with a duration of action of 6 to 8 hours. The study noted a rapid return to pre-treatment anxiety levels and reported few, mild, and transient side effects .
  • This compound enhances dorsal root potential amplitude, which reflects an increase of the presynaptic inhibition . this compound reduces the increase of striatal HVA level induced in the rat by a neuroleptic and decreases the cerebellar vermis cGMP content .

Interaction with Benzodiazepine Receptors:

  • This compound binds with high affinity to flunitrazepam binding sites and specifically to tritiated this compound in rat hippocampus (KD = 0.44 +/- 0.03 nM) and rat cerebellum (KD = 0.53 +/- 0.12 nM) .
  • This compound binding sites are recognized by benzodiazepines (BZDs) or zopiclone in rat hippocampus and cerebellum . The affinities of BZD derivatives like nitrazepam, flunitrazepam, diazepam, and chlordiazepoxide are similar for this compound and flunitrazepam binding sites .
  • This compound binding sites, similar to flunitrazepam sites, are protected from thermal inactivation by gamma-aminobutyric acid (GABA), but only flunitrazepam binding is enhanced by GABA .

Effects on Sleep and Awakening:

  • Nocturnal awakenings decreased significantly after 0.4 mg of this compound, which was reflected in an improved subjective sleep quality . this compound was significantly superior to lorazepam with respect to subjective awakening quality, well-being, emotional rapport, drowsiness, and attention .

Study Findings:

StudyDosageEffects
Sleep laboratory study 0.4 mgDecreased nocturnal awakenings and improved subjective sleep quality compared to placebo.
Sleep laboratory study 0.2 mgDid not induce any alterations in all-night sleep.
Clinical study 1.2 mg - 3.6 mg per dayEffective anxiolytic drug with a duration of action between 6 and 8 hours.
Comparative study Compared to Lorazepam (2mg)This compound was superior to lorazepam regarding subjective awakening quality, well-being, emotional rapport, drowsiness, and attention. Lorazepam had more pronounced hypnotic effects.

Mecanismo De Acción

Suriclona ejerce sus efectos modulando los receptores GABA A, que son un tipo de receptor de neurotransmisores en el cerebro. Al unirse a estos receptores, suriclona aumenta los efectos inhibitorios del ácido gamma-aminobutírico (GABA), lo que lleva a efectos sedantes y ansiolíticos. Suriclona es más selectiva de subtipo que la mayoría de las benzodiazepinas, lo que contribuye a su perfil farmacológico único .

Comparación Con Compuestos Similares

Actividad Biológica

Suriclone, a member of the cyclopyrrolone class, is recognized for its anxiolytic properties and interaction with benzodiazepine receptors. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

This compound acts primarily as a benzodiazepine receptor agonist , although it is chemically distinct from traditional benzodiazepines. It exhibits high affinity for the central type benzodiazepine receptors, influencing neurotransmitter systems, particularly GABAergic pathways.

Key Findings:

  • This compound significantly inhibits the in vivo binding of [^11C]RO 15-1788 to benzodiazepine receptors, indicating its potent pharmacological activity. The half-inhibitory dose (ID50) is approximately 0.08 mg/kg in vivo .
  • Unlike classical benzodiazepines, this compound does not directly act on the GABA receptor but modulates GABAergic activity indirectly .

Anxiolytic Activity

This compound has been evaluated in clinical settings for its anxiolytic effects compared to diazepam:

  • In a crossover study involving 33 outpatients with neurotic anxiety, both this compound (mean dose: 2 mg/day ) and diazepam (25 mg/day) demonstrated significant anxiolytic effects after six weeks. However, diazepam showed superior efficacy in the initial two weeks .
  • Side effects differed between the two medications; this compound primarily caused dizziness, while diazepam led to sedation .

Sleep Studies

A double-blind, placebo-controlled study assessed the hypnotic effects of this compound:

  • Participants receiving 0.4 mg of this compound experienced a significant reduction in nocturnal awakenings compared to placebo, with improved subjective sleep quality .
  • This compound was superior to lorazepam regarding subjective awakening quality and well-being without inducing significant drowsiness or impairing reaction times .

Comparative Binding Affinity

The binding affinity of this compound and its metabolites has been characterized through various studies:

  • This compound displays an IC50 value around 350 pM , indicating high potency in displacing benzodiazepines from their binding sites. Its metabolite RP 35,489 also shows significant potency with an IC50 of 1 nM .
  • The binding characteristics suggest that this compound interacts with a novel site on the benzodiazepine receptor complex that is not modulated by GABA or other common modulators like pentobarbital .

Summary of Research Findings

StudyPopulationTreatmentKey Outcomes
BaboonsThis compoundID50 = 0.08 mg/kg; rapid displacement of [^11C]RO 15-1788
33 patientsThis compound vs DiazepamBoth effective; different side effect profiles
Healthy volunteersThis compound (0.4 mg) vs LorazepamImproved sleep quality; less drowsiness post-treatment
RatsThis compoundIndirect GABAergic activity; reduced striatal HVA levels

Case Studies and Clinical Trials

Numerous case studies have highlighted the clinical efficacy and safety profile of this compound:

  • A systematic review indicated that this compound enhances sleep quality with fewer side effects compared to traditional benzodiazepines and other non-benzodiazepine sleep aids .
  • Long-term studies are needed to assess the sustained efficacy and safety of this compound in various populations.

Propiedades

Número CAS

53813-83-5

Fórmula molecular

C20H20ClN5O3S2

Peso molecular

478.0 g/mol

Nombre IUPAC

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate

InChI

InChI=1S/C20H20ClN5O3S2/c1-24-6-8-25(9-7-24)20(28)29-19-16-15(30-10-11-31-16)18(27)26(19)14-5-3-12-2-4-13(21)22-17(12)23-14/h2-5,19H,6-11H2,1H3

Clave InChI

RMXOUBDDDQUBKD-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

SMILES canónico

CN1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3

Apariencia

Solid powder

Key on ui other cas no.

53813-83-5

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(8-(7-chloro(1,8)naphthyridin-2-yl)-7-oxo-2,5-dithia-8-azabicyclo(4.3.0)non-10-en-9-yl) 4-methylpiperazine-1-carboxylate
6-(7-chloro-1,8-naphthyridin-2-yl)-2,3,6,7-tetrahydro-7-oxo-5H-(1,4)dithiino(2,3-c)pyrrol-5-yl-4-methylpiperazine-1-carboxylate
RP 31264
RP-3124
RP-31264
suriclone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suriclone
Reactant of Route 2
Reactant of Route 2
Suriclone
Reactant of Route 3
Reactant of Route 3
Suriclone
Reactant of Route 4
Reactant of Route 4
Suriclone
Reactant of Route 5
Reactant of Route 5
Suriclone
Reactant of Route 6
Reactant of Route 6
Suriclone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.